Lanthanum chloride

Description

Properties

IUPAC Name |

trichlorolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAKDTKJOYSXGC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

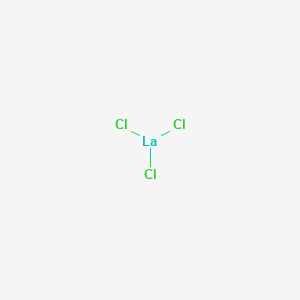

Cl[La](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaCl3, Cl3La | |

| Record name | lanthanum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lanthanum chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-84-0 (heptahydrate), 17272-45-6 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2051502 | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lanthanum chloride appears as white crystalline solid. Gives an amber aqueous solution that can cause destruction or irreversible alterations in human skin tissue at the site of contact. Has a severe corrosion rate on steel., Dry Powder; Liquid; Water or Solvent Wet Solid, White crystalline solid. [CAMEO] (Heptahydrate) Hygroscopic; Soluble in water; [Hawley] | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-58-8, 10025-84-0 | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanthanum chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lanthanum Chloride: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of lanthanum chloride and its applications in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Chemical and Physical Properties

This compound (LaCl₃) is an inorganic salt of the rare earth metal lanthanum. It is commonly used in research as a white, odorless, and hygroscopic powder.[1] It is available in both anhydrous and hydrated forms, with the heptahydrate being a common variant.[1][2] this compound is highly soluble in water and alcohols.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous and heptahydrated this compound.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | LaCl₃ |

| Molar Mass | 245.26 g/mol [1] |

| Appearance | White odorless hygroscopic powder[1] |

| Density | 3.84 g/cm³[1][3] |

| Melting Point | 858 - 860 °C[1][2][4] |

| Boiling Point | 1000 °C[1][3] |

| Solubility in Water | 957 g/L (at 25 °C)[1] |

Table 2: Properties of this compound Heptahydrate

| Property | Value |

| Molecular Formula | LaCl₃·7H₂O |

| Molar Mass | 371.37 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Decomposition Temperature | 91 °C[5][6] |

| Solubility | Soluble in water and ethanol[5][6] |

Key Laboratory Applications and Experimental Protocols

This compound's unique properties make it a versatile tool in various laboratory applications, from biochemical research to organic synthesis.

Divalent Cation Channel Blockade, Primarily Calcium Channels

Lanthanum ions (La³⁺) are widely used in biochemical and physiological research to block the activity of divalent cation channels, with a notable efficacy for calcium channels.[1]

This protocol is adapted from the methodology described by Nathan et al. (1988) for blocking the "slow" inward Ca²⁺ current (Ica) in single bullfrog atrial cells using a single suction microelectrode voltage-clamp technique.

Materials:

-

This compound (LaCl₃) stock solution (e.g., 10 mM in deionized water)

-

Isolated single cells (e.g., bullfrog atrial cells)

-

Appropriate external and internal pipette solutions for voltage-clamp recording

-

Single suction microelectrode voltage-clamp setup

Procedure:

-

Prepare a fresh working solution of LaCl₃ by diluting the stock solution in the external recording solution to the desired final concentration. Effective concentrations for blocking Ica range from micromolar to low millimolar. A concentration of 10 µM LaCl₃ has been shown to produce complete inhibition of Ica.[2]

-

Establish a stable whole-cell recording from a single isolated cell using the voltage-clamp technique.

-

Record baseline Ica by applying appropriate voltage steps to elicit the current.

-

Perfuse the cell with the LaCl₃-containing external solution.

-

Continuously monitor the Ica during perfusion. The blocking effect of La³⁺ should be observable in a dose-dependent manner.

-

To confirm the specificity of the block, perform a washout by perfusing the cell with the control external solution (without LaCl₃). The reversal of the block indicates a direct and reversible interaction with the channel.

-

To investigate the competitive nature of the block, the external Ca²⁺ concentration can be increased in the presence of LaCl₃, which should lead to a partial recovery of the Ica.[2]

Workflow for Calcium Channel Blockade Experiment:

References

- 1. Effect of the calcium blocker, lanthanum, on bovine aortic smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

Lanthanum chloride's mechanism of action as a calcium channel blocker.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum chloride (LaCl₃) is a trivalent lanthanide salt widely recognized in cellular biology and pharmacology as a potent, albeit non-specific, inorganic calcium channel blocker. Its mechanism of action is primarily attributed to its ability to competitively antagonize calcium ions (Ca²⁺) at the external binding sites of voltage-gated and other calcium-permeable channels. This guide provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism by which this compound inhibits calcium influx is through competitive antagonism with calcium ions.[1] Due to its similar ionic radius and higher charge density (La³⁺ vs. Ca²⁺), lanthanum binds with high affinity to the extracellular calcium binding sites on the channel pore. This binding physically occludes the channel, preventing the passage of calcium ions into the cell. This blockade is voltage-dependent and can be reversed by increasing the extracellular calcium concentration, a hallmark of competitive inhibition.[2][3]

At low micromolar and even nanomolar concentrations, LaCl₃ exhibits a degree of selectivity for calcium channels over other ion channels.[2] However, at higher concentrations (in the millimolar range), its specificity decreases, and it can block other channels, including potassium and sodium channels.[2][3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a calcium channel blocker has been quantified across various cell types and channel subtypes. The following tables summarize the key inhibitory constants reported in the literature.

| Parameter | Value | Channel Type | Cell Type | Reference |

| IC₅₀ | 22 nM | Voltage-gated Ca²⁺ channels | Bullfrog sympathetic neurons | [4] |

| Kd | 163 nM | Voltage-gated Ca²⁺ channels (VGCCs) | Rat dorsal horn neurons | [5][6] |

| Kd | 750 nM | "Slow" inward Ca²⁺ current (ICa) | Bullfrog atrial cells | [3] |

| EC₅₀ | 2 µM | NMDA receptor channels | Rat dorsal horn neurons | [5] |

Table 1: Inhibitory constants of this compound for various calcium channels.

| Parameter | Value | Receptor/Process | Cell Type | Reference |

| EC₅₀ | 77.28 nM | Calcium-Sensing Receptor (CaSR) Agonist | HEK-293 cells | [7] |

| Inhibition | <1 µM | Store-Operated Calcium Entry (SOCE) | Various |

Table 2: Activity of this compound on related calcium signaling components.

Effects on Different Types of Calcium Channels

This compound has been shown to block a variety of calcium-permeable channels:

-

Voltage-Gated Calcium Channels (VGCCs): This is the most well-characterized target. It effectively blocks high-voltage activated channels, including L-type, N-type, and P/Q-type channels, which are crucial for processes like neurotransmitter release and muscle contraction.[8][9][10][11]

-

Store-Operated Calcium Channels (SOCs): Lanthanum is a widely used inhibitor of store-operated calcium entry (SOCE), a process critical for replenishing intracellular calcium stores and sustained calcium signaling.

-

Ligand-Gated Channels: While less potent, LaCl₃ can also block the ion pore of certain ligand-gated channels that are permeable to calcium, such as the NMDA receptor.[5]

Downstream Signaling Pathways and Cellular Consequences

By blocking calcium influx, this compound significantly impacts numerous downstream signaling cascades and cellular functions that are dependent on intracellular calcium.

Inhibition of Neurotransmitter Release

Calcium influx through presynaptic VGCCs is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By blocking these channels, this compound effectively decouples neuronal depolarization from neurotransmitter release, leading to an inhibition of synaptic transmission.

References

- 1. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective block of calcium current by lanthanum in single bullfrog atrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surface charge and lanthanum block of calcium current in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanthanum actions on excitatory amino acid-gated currents and voltage-gated calcium currents in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanthanum actions on excitatory amino acid-gated currents and voltage-gated calcium currents in rat dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 9. Modulation of Voltage-Gated Calcium Channels by Orphanin FQ in Freshly Dissociated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levels of CaV1.2 L-Type Ca2+ Channels Peak in the First Two Weeks in Rat Hippocampus Whereas CaV1.3 Channels Steadily Increase through Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Hidden Element: A Technical History of Lanthanum's Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the scientific origins of Lanthanum, detailing the experimental protocols and quantitative analysis that led to its identification.

In the intricate tapestry of elemental discovery, the story of Lanthanum (La) is a compelling narrative of meticulous observation and chemical deduction. This whitepaper delves into the historical and technical journey of its discovery by the Swedish chemist Carl Gustaf Mosander in 1839, providing a detailed look at the experimental methodologies of the era and the quantitative data that distinguished this new "hidden" earth from its close chemical relatives.

The Prelude to Discovery: The Enigma of Cerite

The journey to uncover lanthanum began with another element, cerium (Ce), which was discovered in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Klaproth, in a dense, reddish-brown mineral from the Bastnäs mine in Sweden, known as "heavy stone of Bastnäs" or cerite.[1][2][3] For decades, the oxide of cerium, "ceria," was believed to be a pure substance. However, Carl Gustaf Mosander, a student and associate of Berzelius, suspected that ceria was not a simple oxide but a mixture of several.[1][4]

The Pivotal Experiment of 1839: Mosander's Separation of Lanthana

In 1839, Mosander conducted a series of experiments that would ultimately lead to the identification of a new element.[1][5] His general approach was based on the differential solubility of the components of ceria after thermal decomposition.

Experimental Protocol: Isolation of "Lanthana"

While the exact, step-by-step protocol from Mosander's 1839 experiments is not documented with the precision of modern standards, based on his 1843 publication in the Philosophical Magazine, "On the new metals, Lanthanum and Didymium, Which Are Associated With Cerium," and the common chemical practices of the time, his procedure can be reconstructed as follows:

-

Preparation of the Starting Material: Mosander began with purified cerium nitrate (B79036), which he had prepared from the mineral cerite.

-

Thermal Decomposition: A quantity of the cerium nitrate was strongly heated (roasted) in air. This partial decomposition was a critical step, as it converted the cerium nitrate into a mixture of oxides with different properties. Modern analysis shows that cerium(III) nitrate decomposes to cerium(IV) oxide (CeO₂).[6][7]

-

Selective Dissolution: The resulting mixture of oxides was then treated with cold, dilute nitric acid.[1][5] Mosander observed that a significant portion of the roasted material did not dissolve, which was the expected cerium oxide. However, a fraction of the material did dissolve in the dilute acid.

-

Isolation of the New Earth: The acidic solution containing the dissolved oxide was carefully separated from the insoluble cerium oxide. This solution held the key to the new element.

-

Precipitation and Calcination: From this nitric acid solution, Mosander precipitated the dissolved earth, likely using an alkali such as sodium carbonate or potassium hydroxide. The resulting precipitate, a carbonate or hydroxide, was then washed and heated (calcined) to yield a new, pure white oxide.

This newly isolated oxide was what Mosander named "lanthana," from the Ancient Greek λανθάνειν (lanthanein), meaning "to lie hidden," a name suggested by Berzelius because it had been concealed within ceria.[1]

Quantitative and Qualitative Differentiation

The identification of lanthana as a distinct substance was predicated on the observable differences in the chemical and physical properties of its compounds compared to those of ceria. While 19th-century quantitative analysis was not as precise as modern techniques, Mosander was able to document key distinctions.

Table 1: Comparative Properties of Ceria and Lanthana (circa 1840s)

| Property | Ceria (Cerium Oxide) | Lanthana (Lanthanum Oxide) |

| Color of Oxide | Yellowish-white to reddish-yellow | Pure white |

| Basicity | Weaker base | Stronger base |

| Solubility of Nitrate | Less soluble | More soluble |

| Solubility in dilute H₂SO₄ | Sparingly soluble | Readily soluble |

| Behavior on Heating | Becomes dark red, cools to yellow | Remains white |

This table is a qualitative summary based on the descriptive accounts from Mosander and his contemporaries.

The Intertwined Discoveries from Cerite

Mosander's work on cerite yielded more than just lanthanum. He continued his investigations and, in 1841, discovered yet another substance accompanying lanthana, which he named "didymium" (from the Greek for "twin") due to its close association with lanthanum.[4] For many years, didymium was also considered an element. However, in 1885, Carl Auer von Welsbach demonstrated that didymium was, in fact, a mixture of two separate elements: praseodymium and neodymium.

The following diagram illustrates the logical progression from the initial analysis of cerite to the eventual isolation of multiple new elements.

Composition of the Source Mineral: Cerite

The mineral that served as the starting point for these discoveries, cerite, is a complex silicate (B1173343) of rare earth elements. While analyses in the 19th century were challenging, later quantitative analyses provided a clearer picture of its composition. The relative abundance of what would become known as the "cerium group" of rare earths in this mineral was a key factor in their discovery.

Table 2: Representative Oxide Composition of Cerite from Bastnäs, Sweden

| Oxide Component | Chemical Formula | Percentage by Weight (%) |

| Cerium(III) Oxide | Ce₂O₃ | ~35% |

| Lanthanum(III) Oxide | La₂O₃ | ~30% |

| Silicon Dioxide | SiO₂ | ~22% |

| Calcium Oxide | CaO | ~4.5% |

| Magnesium Oxide | MgO | ~1.9% |

| Iron(III) Oxide | Fe₂O₃ | ~0.9% |

| Water | H₂O | ~2.7% |

| Other Oxides | - | Remainder |

Note: The exact composition of cerite can vary. This table represents a typical analysis.

The following diagram illustrates the relationship between the key individuals and the elements they discovered from the cerite ore.

Conclusion

The discovery of lanthanum was a landmark achievement in the history of chemistry, demonstrating that even well-studied substances could harbor hidden elements. Carl Gustaf Mosander's careful experimental work, relying on the principles of fractional decomposition and selective dissolution, successfully distinguished lanthana from the more abundant ceria. This breakthrough not only added a new element to the growing periodic table but also initiated a cascade of further discoveries within the rare earth series, fundamentally altering the landscape of inorganic chemistry and materials science. The techniques pioneered in these early investigations laid the groundwork for the eventual separation and purification of the entire lanthanide series, elements that are now critical in a vast array of modern technologies, from catalysts to advanced optics and medical applications.

References

- 1. Lanthanum - Wikipedia [en.wikipedia.org]

- 2. resource.sgu.se [resource.sgu.se]

- 3. Rare-earth element - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. The discovery of rare earth elements-BEYONDCHEM [beyondchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Lewis Acidity of Lanthanum Chloride: A Technical Guide to its Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Lanthanum chloride (LaCl₃), a salt of the rare-earth element lanthanum, has emerged as a versatile and efficient Lewis acid catalyst in a myriad of organic transformations. Its unique electronic structure and coordination properties, characterized by a high charge density and the availability of empty 4f orbitals, render the La³⁺ ion a potent electron pair acceptor. This inherent Lewis acidity allows LaCl₃ to activate a wide range of functional groups, facilitating bond formation and enabling the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the Lewis acidic nature of this compound in catalysis, presenting quantitative data, detailed experimental protocols, and mechanistic insights for key chemical reactions.

Core Principles of this compound Catalysis

The catalytic activity of this compound is primarily rooted in its function as a Lewis acid. The La³⁺ ion can coordinate to lone pairs of electrons on heteroatoms, most commonly oxygen and nitrogen, within a substrate molecule. This coordination polarizes the substrate, increasing the electrophilicity of adjacent atoms and rendering them more susceptible to nucleophilic attack. This activation mode is central to a variety of synthetic methodologies, including carbon-carbon and carbon-heteroatom bond-forming reactions.

Unlike some traditional Lewis acids, this compound is often lauded for its water tolerance, allowing for certain reactions to be carried out in aqueous or mixed-aqueous media, a significant advantage in the pursuit of greener chemical processes. The hydrated form, LaCl₃·7H₂O, is a commonly used and stable precursor.

Applications in Organic Synthesis

This compound has demonstrated catalytic efficacy in a broad spectrum of organic reactions. The following sections detail its application in several key transformations, providing quantitative data and experimental procedures to guide laboratory practice.

Enamination of β-Dicarbonyl Compounds

The synthesis of β-enaminones and β-enaminoesters is a fundamental transformation in organic chemistry, providing valuable intermediates for the construction of various heterocyclic and biologically active molecules. This compound heptahydrate has been shown to be an efficient catalyst for the chemo- and regioselective enamination of β-dicarbonyl compounds.[1]

Quantitative Data for LaCl₃-Catalyzed Enamination of β-Dicarbonyl Compounds [1]

| Entry | β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | Benzylamine | 10 | 3.0 | 93 |

| 2 | Ethyl acetoacetate | Phenylethylamine | 10 | 3.5 | 90 |

| 3 | Ethyl acetoacetate | Butylamine | 10 | 3.0 | 92 |

| 4 | Ethyl acetoacetate | Aniline | 10 | 4.0 | 88 |

| 5 | Acetylacetone | Benzylamine | 10 | 3.5 | 91 |

| 6 | Acetylacetone | Butylamine | 10 | 3.0 | 93 |

| 7 | Acetylacetone | Aniline | 10 | 5.0 | 85 |

Experimental Protocol: General Procedure for the Enamination of β-Dicarbonyl Compounds [1]

A mixture of the β-dicarbonyl compound (1 mmol), the amine (1 mmol), and this compound heptahydrate (10 mol%) in methylene (B1212753) dichloride (10 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with methylene dichloride (20 mL) and washed with water followed by brine solution. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (60-120 mesh) to afford the pure β-enaminone or β-enaminoester.

Mechanism of LaCl₃-Catalyzed Enamination

The Lewis acidic La³⁺ ion activates the carbonyl group of the β-dicarbonyl compound, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

References

Lanthanum chloride's role in inducing apoptosis in cancer cell lines.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthanum chloride (LaCl₃), a rare earth salt, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's pro-apoptotic effects, focusing on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics. This document summarizes the cytotoxic and apoptotic effects of this compound on a range of cancer cell lines, delineates the key signaling pathways involved, and provides standardized protocols for assessing its efficacy.

Introduction

The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. Consequently, the identification of compounds that can reinstate apoptotic signaling in cancer cells is a pivotal strategy in anticancer drug development. This compound has demonstrated significant potential in this regard, exhibiting selective cytotoxicity and inducing apoptosis in a variety of cancer cell types, including cervical, ovarian, and leukemia cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate cell survival and death.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across several cancer cell lines. The following tables summarize key data points from various studies, providing a comparative overview of its potency.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |

| HeLa | Cervical Cancer | Not specified; significant growth inhibition at 5, 50, 100 µM | Not Specified | MTT Assay | [3] |

| SKOV3 | Ovarian Cancer | > 3 µM (unharmful up to 1.5 µM) | 48 | CCK-8 Assay | [4] |

| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | > 3 µM (unharmful up to 1.5 µM) | 48 | CCK-8 Assay | [4] |

| HL-60 | Leukemia | Not Specified | Not Specified | Not Specified | [2] |

| NB4 | Leukemia | Not Specified | Not Specified | Not Specified | [2] |

Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | LaCl₃ Concentration (µM) | Apoptosis Rate (%) | Method | Reference |

| HeLa | Cervical Cancer | 5 | 4.91 ± 0.39 | Flow Cytometry | [3] |

| 50 | 7.30 ± 0.71 | [3] | |||

| 100 | 13.48 ± 0.92 | [3] | |||

| COC1 | Ovarian Cancer | Not Specified (with Cisplatin) | Increased TUNEL-positive cells | TUNEL Assay | [2] |

| COC1/DDP | Cisplatin-Resistant Ovarian Cancer | Not Specified (with Cisplatin) | Increased TUNEL-positive cells | TUNEL Assay | [2] |

| SKOV3 | Ovarian Cancer | 1.5 (with Cisplatin IC50) | Increased apoptosis vs Cisplatin alone | Annexin V Assay | [4] |

| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | 1.5 (with Cisplatin IC50) | Increased apoptosis vs Cisplatin alone | Annexin V Assay | [4] |

Signaling Pathways in this compound-Induced Apoptosis

This compound appears to induce apoptosis through the modulation of several critical signaling pathways. The primary mechanisms identified to date involve the PI3K/Akt pathway, the generation of reactive oxygen species (ROS), and the potential involvement of the MAPK pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[4][5] The inactivation of Akt leads to the downstream modulation of Bcl-2 family proteins, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[4]

Caption: PI3K/Akt signaling pathway in LaCl₃-induced apoptosis.

Reactive Oxygen Species (ROS) Generation

Several studies suggest that this compound can induce the generation of reactive oxygen species (ROS) within cancer cells.[6][7] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. This cellular damage can trigger the intrinsic apoptotic pathway. While the precise mechanisms of LaCl₃-induced ROS generation are still under investigation, it is a significant contributor to its anticancer effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway plays a complex role in cell proliferation, differentiation, and apoptosis. Some evidence suggests that this compound may influence the MAPK pathway. For instance, in certain cellular contexts, LaCl₃ has been shown to suppress the activation of JNK and p38 MAPK signaling pathways, which can be involved in apoptosis.[8] The exact role of the MAPK pathway in this compound-induced apoptosis in cancer cells requires further elucidation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Effect of this compound on tumor growth and apoptosis in human ovarian cancer cells and xenograft animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. This compound Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway [frontiersin.org]

- 6. Molecular mechanism of oxidative damage of lung in mice following exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

- 8. This compound suppresses hydrogen peroxide-enhanced calcification in rat calcifying vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

The Coordination Chemistry of Lanthanum (III) Chloride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of lanthanum (III) chloride (LaCl₃) in aqueous solutions. Lanthanum (III), as the largest and non-4f electron containing lanthanide ion, serves as a crucial diamagnetic analogue for other trivalent lanthanides, making its solution chemistry fundamental to understanding the behavior of this important class of elements in biological and pharmaceutical contexts. This document details the structure of the lanthanum (III) aqua ion, its hydrolysis, and its interaction with chloride ions, supported by quantitative data, experimental methodologies, and logical-flow diagrams.

The Lanthanum (III) Aqua Ion: Structure and Coordination

In aqueous solution, the lanthanum (III) ion exists as a hydrated cation. Extensive studies using techniques such as Extended X-ray Absorption Fine Structure (EXAFS), X-ray diffraction, and Raman spectroscopy have established that the La³⁺ ion is typically hydrated by nine water molecules.[1][2] The predominant species in non-complexing media is the nonaaqualanthanum(III) ion, [La(H₂O)₉]³⁺.[3][4]

The coordination geometry of the [La(H₂O)₉]³⁺ complex is best described as a tricapped trigonal prism.[5][6][7] This highly dynamic structure involves rapid rearrangements of the water molecules in the first hydration shell.[6]

Table 1: Structural Parameters of the Hydrated Lanthanum (III) Ion

| Parameter | Value | Experimental Technique(s) |

| Coordination Number (CN) | 9 | EXAFS, X-ray Diffraction, Raman Spectroscopy[1][2] |

| Geometry | Tricapped Trigonal Prism | EXAFS, Crystallography[5][7] |

| La-O Bond Length (Å) | ~2.54 | EXAFS[8] |

| La-O Stretching Frequency (cm⁻¹) | ~343 | Raman Spectroscopy[3][4] |

Hydrolysis of Lanthanum (III) in Aqueous Solution

The trivalent lanthanum ion is susceptible to hydrolysis, particularly as the pH of the solution increases. This process involves the deprotonation of coordinated water molecules to form hydroxyl complexes. The initial hydrolysis product is the mononuclear species [La(OH)]²⁺.[1] At higher concentrations or pH, polynuclear species such as [La₂(OH)]⁵⁺, [La₂(OH)₃]³⁺, and [La₃(OH)₃]⁶⁺ may also form.[9] The equilibrium strongly favors the hydrated cation, especially in acidic to neutral solutions.[1]

Table 2: Hydrolysis Constants for Lanthanum (III) at 25 °C

| Hydrolysis Reaction | log β | Ionic Medium |

| La³⁺ + H₂O ⇌ [La(OH)]²⁺ + H⁺ | -8.52 ± 0.46 | 0.1 M KNO₃ |

| La³⁺ + 3H₂O ⇌ La(OH)₃ + 3H⁺ | -26.84 ± 0.48 | 0.1 M KNO₃ |

| La³⁺ + H₂O ⇌ [La(OH)]²⁺ + H⁺ | -8.0 | 2 M Ionic Strength[1] |

The following diagram illustrates the primary hydrolysis equilibrium of the lanthanum (III) ion in aqueous solution.

Caption: Equilibrium between the nonaaqualanthanum(III) ion and its first hydrolysis product.

Formation of Lanthanum (III) Chloro Complexes

In the presence of chloride ions, the coordinated water molecules in the first hydration shell of the La³⁺ ion can be substituted to form chloro complexes. These are generally considered weak, inner-sphere complexes.[3][4] The formation of these complexes is dependent on the chloride concentration, with their presence becoming significant in concentrated LaCl₃ solutions or solutions with added HCl.[3][4]

Studies using Raman spectroscopy have identified distinct vibrational bands corresponding to the La-Cl bond, allowing for the characterization of different chloro species.[2][10] The primary species identified are [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺.[2][10] The formation of these complexes involves the displacement of one or more water molecules from the primary coordination sphere.[1]

Table 3: Spectroscopic and Stability Data for Lanthanum (III) Chloro Complexes

| Species | La-Cl Vibrational Frequency (cm⁻¹) | Stepwise Formation Constant (log K) | Conditions |

| [LaCl(H₂O)₈]²⁺ | 234 | log K₀,₁ increases with temperature | 5 to 80 °C[2][10] |

| [LaCl₂(H₂O)₆]⁺ | 221 | log K₁,₂ increases with temperature | 5 to 80 °C[2][10] |

The stepwise formation of lanthanum (III) chloro complexes is depicted in the following logical diagram.

Caption: Stepwise formation of lanthanum(III) chloro complexes in aqueous solution.

Experimental Protocols for Characterization

The elucidation of the coordination chemistry of LaCl₃ in aqueous solution relies on a combination of spectroscopic and scattering techniques. Below are generalized protocols for the key experimental methods cited.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of metal-ligand bonds in solution.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of LaCl₃ at various concentrations. For studies of chloro-complexation, solutions may be prepared with a background electrolyte or added HCl to control ionic strength and chloride concentration. Ultrapure water is essential.[1]

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., a specific wavelength that does not cause fluorescence). A temperature-controlled sample holder is necessary for temperature-dependent studies.[1]

-

Data Acquisition: Acquire spectra over a range that includes the La-O (around 340-350 cm⁻¹) and La-Cl (around 220-240 cm⁻¹) stretching frequencies.[2] Both polarized and depolarized spectra should be collected to calculate the isotropic and anisotropic components.

-

Data Processing: Perform solvent subtraction to remove the broad Raman scattering of water. The resulting spectra, particularly the isotropic spectra, can be deconvoluted using peak-fitting software to identify and quantify the contributions of different species.[2][10]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS provides information on the local atomic environment of the La³⁺ ion, including coordination numbers and bond distances.

Methodology:

-

Sample Preparation: Prepare solutions of LaCl₃ with concentrations typically in the millimolar range. The samples are loaded into appropriate cells with X-ray transparent windows.

-

Data Acquisition: Collect X-ray absorption spectra at the La L₃-edge or K-edge at a synchrotron radiation source. Data should be collected over a wide energy range above the absorption edge to obtain a good quality EXAFS signal.

-

Data Analysis:

-

Extract the EXAFS oscillations (χ(k)) from the raw absorption data.

-

Fourier transform the χ(k) data to obtain a radial distribution function, which shows peaks corresponding to different coordination shells around the lanthanum atom.

-

Fit the EXAFS data using theoretical models based on single and multiple scattering paths to refine structural parameters such as coordination number, bond distances (La-O, La-Cl), and disorder factors (Debye-Waller factors).[5][11]

-

X-ray Diffraction (XRD)

Large-angle X-ray scattering (LAXS) or X-ray diffraction of solutions provides information on the average structure of the solution, from which ion-solvent and ion-ion correlations can be derived.

Methodology:

-

Sample Preparation: Prepare concentrated solutions of LaCl₃ to ensure a sufficient scattering signal from the solute.

-

Data Collection: Use a diffractometer with a high-energy X-ray source (e.g., Mo or Ag Kα radiation). The scattered intensity is measured over a wide range of scattering angles (2θ).

-

Data Analysis:

-

Correct the raw data for background scattering, absorption, and polarization.

-

Normalize the data to obtain the coherent scattering intensity per unit of composition.

-

Calculate the radial distribution function (RDF) by Fourier transformation of the corrected intensity data.

-

Model the experimental RDF by calculating theoretical RDFs for different structural models of the hydrated and complexed lanthanum ions and refining the model parameters (coordination numbers, distances, temperature factors) to achieve the best fit.[12]

-

The following diagram outlines a general experimental workflow for the characterization of lanthanum (III) chloride solutions.

Caption: General experimental workflow for characterizing La(III)Cl₃ aqueous solutions.

Conclusion

The coordination chemistry of lanthanum (III) chloride in aqueous solutions is dominated by the formation of the nine-coordinate [La(H₂O)₉]³⁺ aqua ion. This species undergoes hydrolysis at elevated pH and can form weak inner-sphere chloro complexes, [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺, in the presence of high chloride concentrations. A multi-technique approach, combining Raman spectroscopy, EXAFS, and X-ray diffraction, is crucial for a comprehensive understanding of the speciation and structure of lanthanum (III) in these systems. The data and methodologies presented in this guide provide a foundational understanding for researchers in materials science, chemistry, and drug development who utilize lanthanum and its complexes.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Hydration and ion pair formation in common aqueous La(iii) salt solutions – a Raman scattering and DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Hydration and ion pair formation in common aqueous La(III) salt solutions--a Raman scattering and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydration of lanthanoid(III) ions in aqueous solution and crystalline hydrates studied by EXAFS spectroscopy and crystallography: the myth of the "gadolinium break" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of the La(III) ion in aqueous perchlorate solution at 60/sup 0/C (Journal Article) | ETDEWEB [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Impact of Lanthanum Chloride on Mitochondrial Function and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how lanthanum chloride (LaCl₃) affects mitochondrial function and induces oxidative stress. The information presented is collated from various scientific studies and is intended to be a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Lanthanum, a rare earth element, is increasingly utilized in various industrial and medical applications.[1] While generally considered to have low toxicity, emerging evidence suggests that exposure to this compound can lead to cellular damage, with mitochondria being a primary target.[2][3] This guide delves into the mechanisms of LaCl₃-induced mitochondrial dysfunction and the subsequent oxidative stress, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on key indicators of mitochondrial function and oxidative stress as reported in various in vitro and in vivo studies.

Table 1: Effects of this compound on Mitochondrial Function

| Parameter | Cell/Tissue Type | LaCl₃ Concentration | Duration of Exposure | Observed Effect | Reference |

| Mitochondrial Membrane Potential (MMP) | Primary Cerebral Cortical Neurons | 0.01, 0.1, 1.0 mM | 24 h | Dose-dependent decrease | [4] |

| Primary Cultured Rat Astrocytes | 0.25, 0.5, 1.0 mM | 24 h | Concentration-dependent decrease | [5][6] | |

| Human Renal Tubular Epithelial Cells (HK-2) | Not specified | Not specified | Decreased, reversed by LaCl₃ in a disease model | [7] | |

| Cytochrome c Release | Primary Cerebral Cortical Neurons | 0.01, 0.1, 1.0 mM | 24 h | Increased release into cytosol | [4] |

| Primary Cultured Rat Astrocytes | 0.25, 0.5, 1.0 mM | 24 h | Increased release from mitochondria into cytosol | [5][6] | |

| Respiratory Chain Complex IV Activity | Neurons | Not specified | Not specified | Reduced activity | [8] |

| ATP Production | Neurons | Not specified | Not specified | Decreased | [8] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Parameter | Cell/Tissue Type | LaCl₃ Concentration | Duration of Exposure | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) Production | Primary Cerebral Cortical Neurons | 0.01, 0.1, 1.0 mM | 24 h | Promoted ROS generation | [4] |

| Mouse Lung | 2, 5, 10 mg/kg (in vivo) | 6 months | Promoted ROS production | [9] | |

| Rat Hippocampus | 0.25%, 0.5%, 1.0% in drinking water (in vivo) | Gestation to 1 month post-weaning | Increased ROS levels | [10] | |

| Antioxidant Enzyme Activity | |||||

| Superoxide (B77818) Dismutase (SOD) | Rice Seedling Roots | >40 µM | Not specified | Depressed activity | [11] |

| Soybean Roots | 0.40, 1.20 mM (with acid rain) | Not specified | Increased activity (insufficient to prevent damage) | [12] | |

| Tea Plant Roots | 1.20 mmol/L | Not specified | 73.9% higher in Tieguanyin vs. Shuixian variety | [13] | |

| Catalase (CAT) | Soybean Roots | 0.40, 1.20 mM (with acid rain) | Not specified | Decreased activity | [12] |

| Peroxidase (POD) | Soybean Roots | 0.40, 1.20 mM (with acid rain) | Not specified | Increased activity (insufficient to prevent damage) | [12] |

| Lipid Peroxidation (Malondialdehyde - MDA) | Mouse Lung | 2, 5, 10 mg/kg (in vivo) | 6 months | Increased lipid peroxidation | [9] |

| Soybean Roots | 0.40, 1.20 mM (with acid rain) | Not specified | Increased MDA content | [12] | |

| Nrf2 Pathway | Mouse Lung | 2, 5, 10 mg/kg (in vivo) | 6 months | Increased Nrf2, HO-1, and GCLC expression | [9] |

| Primary Rat Astrocytes | Not specified | Not specified | Down-regulated Nrf2 and target genes | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function and oxidative stress.

Assessment of Mitochondrial Membrane Potential (MMP)

The mitochondrial membrane potential is a crucial indicator of mitochondrial health and is commonly measured using fluorescent dyes.[14]

-

Principle: Cationic fluorescent dyes, such as JC-1, Rhodamine 123, or TMRE, accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane. A decrease in MMP leads to reduced dye accumulation and a corresponding change in fluorescence.[14][15]

-

Protocol Outline (using JC-1):

-

Cell Culture and Treatment: Plate cells (e.g., primary neurons or astrocytes) in appropriate culture vessels and expose them to varying concentrations of LaCl₃ for a specified duration.[4][5]

-

Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

Quantification: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The ratio of red to green fluorescence is calculated to determine the relative MMP. A decrease in this ratio indicates mitochondrial depolarization.[16]

-

Measurement of Reactive Oxygen Species (ROS)

Several methods are available to detect and quantify intracellular and mitochondrial ROS levels.[17]

-

Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general cellular ROS and MitoSOX Red for mitochondrial superoxide, are oxidized by ROS to produce a fluorescent signal.[18]

-

Protocol Outline (using MitoSOX Red):

-

Cell Culture and Treatment: Culture and treat cells with LaCl₃ as described above.

-

Staining: Load the cells with MitoSOX Red reagent, which specifically targets mitochondria.[18]

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. An increase in fluorescence indicates elevated mitochondrial superoxide production.[16]

-

Cytochrome c Release Assay

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[4]

-

Principle: This assay involves the separation of cytosolic and mitochondrial fractions of the cell, followed by the detection of cytochrome c in each fraction, typically by Western blotting.

-

Protocol Outline:

-

Cell Lysis and Fractionation: After treatment with LaCl₃, harvest the cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact.

-

Centrifugation: Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by differential centrifugation.

-

Western Blotting: Resolve the proteins from both fractions by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for cytochrome c. The presence of a band for cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

-

Antioxidant Enzyme Activity Assays

The activity of antioxidant enzymes like SOD, CAT, and POD can be measured spectrophotometrically.

-

Principle: These assays are based on the ability of the enzyme to inhibit or catalyze a specific reaction that results in a measurable change in absorbance.

-

Protocol Outline (General):

-

Tissue/Cell Homogenization: Prepare a homogenate of the tissue or cells of interest in an appropriate buffer.

-

Enzyme-Specific Reaction: For each enzyme, mix the homogenate with a specific substrate solution.

-

SOD: The assay often involves the inhibition of the reduction of a chromogen by superoxide radicals.

-

CAT: The assay measures the decomposition of hydrogen peroxide.

-

POD: The assay typically follows the oxidation of a substrate (e.g., guaiacol) in the presence of hydrogen peroxide.

-

-

Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength over time to determine the enzyme activity.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

This compound-Induced Mitochondrial Apoptotic Pathway

Caption: Signaling cascade of LaCl₃-induced mitochondrial apoptosis.

Experimental Workflow for Assessing Mitochondrial Dysfunction

Caption: Workflow for mitochondrial dysfunction assessment.

This compound's Impact on Oxidative Stress and Cellular Defense

Caption: Overview of LaCl₃-induced oxidative stress mechanisms.

Conclusion

This compound exerts significant toxic effects on cells by targeting mitochondria and inducing oxidative stress. The disruption of mitochondrial membrane potential, inhibition of the respiratory chain, and subsequent increase in ROS production are central to its mechanism of toxicity. This leads to a cascade of events including the release of cytochrome c, activation of caspases, and ultimately, apoptosis. Furthermore, LaCl₃ can modulate cellular antioxidant defense systems, although often insufficiently to counteract the induced oxidative damage. A thorough understanding of these mechanisms is crucial for assessing the risks associated with lanthanum exposure and for the development of potential therapeutic strategies to mitigate its adverse effects.

References

- 1. News - this compound: Understanding its Properties and Debunking Toxicity Concerns [epomaterial.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Lanthanum-Containing Magnesium Alloy with Antitumor Function Based on Increased Reactive Oxygen Species | MDPI [mdpi.com]

- 4. Lanthanum induced primary neuronal apoptosis through mitochondrial dysfunction modulated by Ca²⁺ and Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes mitochondrial apoptotic pathway in primary cultured rat astrocytes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound exerts therapeutic potential for chronic kidney disease by suppressing nanohydroxyapatite-induced mitophagy and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular mechanism of oxidative damage of lung in mice following exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Combined Effects of Lanthanum (III) and Acid Rain on Antioxidant Enzyme System in Soybean Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of different concentrations of lanthanum on antioxidant enzyme activity and cell ultrastructure in the root of teaplant (<i>Camellia sinensis</i>) [nfnyxb.xml-journal.net]

- 14. Mitochondrial Functional Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 15. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

The Role of Lanthanum Chloride as a Mild Lewis Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lanthanum chloride (LaCl₃), a salt of the rare-earth element lanthanum, has emerged as a versatile and efficient mild Lewis acid catalyst in a variety of organic transformations. Its unique properties, including low toxicity, water tolerance, and high catalytic activity, make it an attractive alternative to traditional Lewis acids in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides an in-depth overview of the function of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Concepts: The Lewis Acidity of this compound

As a Lewis acid, this compound functions by accepting an electron pair from a Lewis base.[1] In the context of organic synthesis, the La³⁺ ion coordinates with electron-rich atoms, typically the oxygen or nitrogen of a functional group in an organic substrate. This coordination enhances the electrophilicity of the substrate, thereby activating it towards nucleophilic attack.[1] The trivalent lanthanum ion, with its significant ionic radius and flexible coordination number (typically ranging from 6 to 9), can readily form complexes with a variety of ligands, allowing for tailored catalytic applications.[1] This inherent Lewis acidity is the cornerstone of its catalytic activity in a wide range of organic reactions.

Key Applications in Organic Synthesis

This compound has demonstrated its utility as a catalyst in numerous organic reactions, including carbon-carbon and carbon-heteroatom bond-forming reactions. This section details some of the most significant applications, providing quantitative data and reaction conditions to facilitate comparison and application in a laboratory setting.

Enamination of β-Dicarbonyl Compounds

The synthesis of β-enaminones and β-enaminoesters is a crucial transformation in organic synthesis, as these products are valuable intermediates for the preparation of various biologically active heterocyclic compounds.[2] Lanthanum trichloride (B1173362) heptahydrate (LaCl₃·7H₂O) has been found to be a highly efficient catalyst for the chemo- and regioselective enamination of β-dicarbonyl compounds with amines.[2] The reaction proceeds smoothly at room temperature in methylene (B1212753) dichloride, offering excellent yields in relatively short reaction times.[2]

Table 1: this compound Catalyzed Enamination of β-Dicarbonyl Compounds [2]

| Entry | β-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |

| a | Ethyl acetoacetate | Benzylamine | 3.0 | 93 |

| b | Ethyl acetoacetate | Phenylethylamine | 3.5 | 90 |

| c | Ethyl acetoacetate | n-Butylamine | 3.0 | 92 |

| d | Ethyl acetoacetate | Aniline | 4.0 | 88 |

| e | Acetylacetone | Benzylamine | 3.0 | 92 |

| f | Acetylacetone | n-Butylamine | 3.0 | 90 |

| g | Acetylacetone | Cyclohexylamine | 3.5 | 88 |

| h | Acetylacetone | Aniline | 5.0 | 85 |

| i | Benzyl acetoacetate | Benzylamine | 3.0 | 93 |

| j | Benzyl acetoacetate | Phenylethylamine | 3.5 | 91 |

| k | Benzyl acetoacetate | n-Butylamine | 3.0 | 92 |

| l | Benzyl acetoacetate | Aniline | 4.5 | 86 |

Reactions were carried out with 10 mol% of LaCl₃·7H₂O in methylene dichloride at room temperature.

Conversion of Aldehydes to Acetals

The protection of carbonyl groups as acetals is a common and essential step in multi-step organic synthesis. Lanthanum trichloride acts as a mild Lewis acid catalyst for the efficient conversion of aldehydes to their corresponding acetals.[3] This method is advantageous due to its mild reaction conditions and high yields.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. This compound can catalyze this reaction, facilitating the addition of various nucleophiles.[1]

(Specific, tabulated quantitative data for a broad range of substrates in this compound-catalyzed Michael additions was not found in the initial search.)

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are classic methods for attaching substituents to aromatic rings. This compound can function as a Lewis acid catalyst in these electrophilic aromatic substitution reactions by activating the alkyl or acyl halide.[1]

(While mentioned as an application, detailed quantitative data tables for this compound-catalyzed Friedel-Crafts reactions were not identified in the preliminary search.)

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. As a Lewis acid, this compound can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate.[1]

(Comprehensive tables of quantitative data for the this compound-catalyzed Diels-Alder reaction were not found in the initial search results.)

Experimental Protocols

This section provides detailed experimental methodologies for key reactions catalyzed by this compound.

General Experimental Procedure for the Enamination of β-Dicarbonyl Compounds[2]

Materials:

-

β-Dicarbonyl compound (1 mmol)

-

Amine (1 mmol)

-

Lanthanum trichloride heptahydrate (LaCl₃·7H₂O) (10 mol%)

-

Methylene dichloride (CH₂Cl₂)

Procedure:

-

To a solution of the β-dicarbonyl compound (1 mmol) and the amine (1 mmol) in methylene dichloride (10 mL), add lanthanum trichloride heptahydrate (0.1 mmol).

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure β-enaminone or β-enaminoester.

Mechanistic Insights and Visualizations

The catalytic activity of this compound in these reactions is attributed to its role as a Lewis acid. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows.

Proposed Catalytic Cycle for Enamination of β-Dicarbonyl Compounds

The reaction is believed to proceed through the activation of the carbonyl group of the β-dicarbonyl compound by the lanthanum ion. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of the enaminone product and regeneration of the catalyst.

Caption: Proposed catalytic cycle for the LaCl₃-catalyzed enamination.

General Experimental Workflow

The following diagram outlines the typical workflow for a this compound-catalyzed organic synthesis experiment.

Caption: General workflow for LaCl₃-catalyzed organic reactions.

Conclusion

This compound is a valuable and versatile mild Lewis acid catalyst for a range of important organic transformations. Its ease of handling, relatively low cost, and high catalytic activity make it a compelling choice for both academic research and industrial applications, including drug development. The reactions it catalyzes often proceed under mild conditions with high yields and selectivities. Further research into the development of chiral lanthanum-based catalysts and the expansion of its applications in asymmetric synthesis will undoubtedly continue to enhance its significance in the field of organic chemistry.

References

Unveiling the Antimicrobial Potential of Lanthanum Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of lanthanum chloride (LaCl₃). While research into the antimicrobial effects of lanthanum has primarily focused on its complexes, this document consolidates the available information on this compound, offering insights into its mechanism of action, methodologies for its evaluation, and the current state of quantitative data. This guide is intended to serve as a valuable resource for researchers investigating novel antimicrobial agents and for professionals in the field of drug development.

Introduction to this compound and its Antimicrobial Significance

Lanthanum, a rare earth element, has demonstrated antimicrobial activity, a property that is gaining increasing interest in the scientific community.[1] this compound, as a simple salt, offers a unique opportunity to study the intrinsic antimicrobial effects of the lanthanum ion (La³⁺). The concentration of lanthanide ions can influence their biological activity, with high concentrations generally inhibiting microbial growth.[2] The lipophilic character of metal chelates is a factor that can enhance their permeation through the lipid layers of cell membranes, a principle that may also apply to the interaction of lanthanum ions with microbial cells.[2]

Quantitative Antimicrobial Data

The available quantitative data on the antimicrobial activity of this compound is currently limited. Most studies have focused on lanthanum complexes rather than the simple chloride salt. However, some data on the zone of inhibition for this compound against common bacterial strains is available. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for a wide range of microorganisms are not yet readily available in the public domain.

Table 1: Antibacterial Activity of this compound (Zone of Inhibition)

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Escherichia coli | Data not consistently reported for LaCl₃ | |

| Staphylococcus aureus | Data not consistently reported for LaCl₃ | |

| Salmonella typhi | Data not consistently reported for LaCl₃ | |

| Bacillus subtilis | Data not consistently reported for LaCl₃ |

Note: The user's request for a comprehensive table of quantitative data could not be fully met due to a lack of specific MIC and MBC values for this compound in the reviewed literature. The table framework is provided to be populated as more research becomes available.

Mechanism of Action: A Focus on Calcium Channel Blockade

The primary antimicrobial mechanism of action of this compound is believed to be its ability to act as a potent blocker of calcium channels.[3][4] Calcium ions (Ca²⁺) are essential second messengers in virtually all organisms, playing a critical role in a multitude of cellular processes, including signal transduction, enzyme activity, and membrane potential maintenance. By competitively inhibiting calcium influx, lanthanum ions can disrupt these vital functions, leading to microbial cell death or growth inhibition.[3]

Studies in various biological systems have demonstrated that lanthanum ions can interfere with calcium-dependent signaling pathways. For instance, in neuronal cells, this compound has been shown to disrupt intracellular calcium-mediated signaling.[2] This interference with fundamental cellular processes is a strong indicator of its potential antimicrobial action.

Proposed Antimicrobial Signaling Pathway Disruption

The following diagram illustrates the hypothesized mechanism of this compound's antimicrobial activity through the blockade of microbial calcium channels and the subsequent disruption of downstream signaling pathways.

Caption: this compound blocks calcium channels, disrupting downstream signaling.

Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are crucial for evaluating the antimicrobial efficacy of this compound. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., deionized water). The concentration should be high enough to allow for serial dilutions.

-

Preparation of Microbial Inoculum: Culture the test microorganism (bacterial or fungal) in a suitable broth medium to achieve a logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Subculturing from MIC Assay: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

-

Plate Preparation: Pour a sterile agar medium into a petri dish and allow it to solidify.

-

Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar.

-

Well Creation: Create wells of a uniform diameter in the agar using a sterile cork borer.

-

Application of this compound: Add a known concentration of the this compound solution to each well.

-

Incubation: Incubate the plates as described for the MIC assay.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

References

Lanthanum Chloride's Interaction with the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals